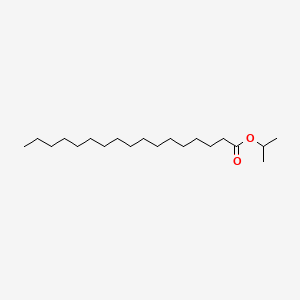

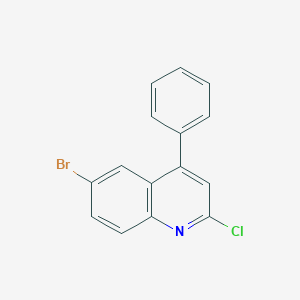

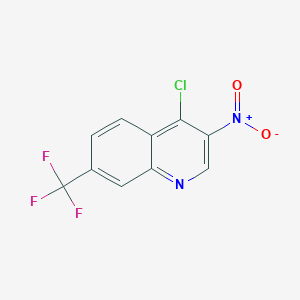

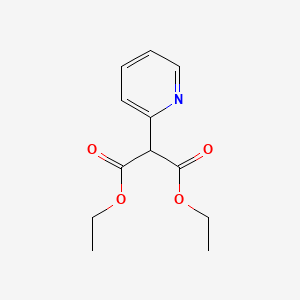

![molecular formula C9H12N2O B3052272 N-[4-(methylamino)phenyl]acetamide CAS No. 39970-48-4](/img/structure/B3052272.png)

N-[4-(methylamino)phenyl]acetamide

Descripción general

Descripción

“N-[4-(methylamino)phenyl]acetamide” is a chemical compound with the CAS Number: 39970-48-4 . It has a molecular weight of 164.21 and is typically stored at room temperature . The compound is a powder in its physical form .

Synthesis Analysis

The synthesis of “N-[4-(methylamino)phenyl]acetamide” can be achieved through appropriate synthetic routes from corresponding starting materials . The specific production methods need to be optimized and determined in laboratory or industrial production .Molecular Structure Analysis

The InChI code for “N-[4-(methylamino)phenyl]acetamide” is1S/C9H12N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h3-6,10H,1-2H3,(H,11,12) . This code represents the molecular structure of the compound . Physical And Chemical Properties Analysis

“N-[4-(methylamino)phenyl]acetamide” has a predicted boiling point of 373.4±25.0 °C and a predicted density of 1.156±0.06 g/cm3 . Its pKa is predicted to be 14.82±0.70 . The compound is a solid powder that is soluble in organic solvents like ethanol and ether, but has poor solubility in water .Aplicaciones Científicas De Investigación

Anticancer Activity

N-[4-(methylamino)phenyl]acetamide derivatives have been investigated for their potential in cancer treatment. For instance, specific derivatives like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibited selective cytotoxicity against certain human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Antibacterial and Antifungal Activity

Certain derivatives of N-[4-(methylamino)phenyl]acetamide, like N-(phenyl (thiomorpholino) methyl) acetamide, have shown promising antibacterial and antifungal properties. These compounds exhibited significant activity against various bacterial and fungal strains, highlighting their potential in antimicrobial applications (Nandhikumar & Subramani, 2018).

Herbicide Metabolism

Research on N-[4-(methylamino)phenyl]acetamide derivatives also extends to agriculture, particularly in understanding the metabolism of chloroacetamide herbicides. These studies are crucial in assessing the environmental impact and safety of these herbicides (Coleman et al., 2000).

Electronic and Biological Interactions

The interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and various polar liquids have been evaluated using advanced computational methods. This research provides insights into the compound's structural, electronic, and biological properties, which are essential for drug development and other applications (Bharathy et al., 2021).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of N-[4-(methylamino)phenyl]acetamide have been synthesized and characterized for potential therapeutic applications. These include exploring their interactions with DNA and proteins, which is fundamental in drug design and understanding drug mechanisms (Raj, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-[4-(methylamino)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h3-6,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOAZAKXCKGMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193008 | |

| Record name | Acetamide, N-(4-(methylamino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(methylamino)phenyl]acetamide | |

CAS RN |

39970-48-4 | |

| Record name | Acetamide, N-(4-(methylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039970484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(methylamino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.